

# CAS number and molecular formula of beta-Pedunculagin

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## Compound of Interest

Compound Name: *beta-Pedunculagin*

Cat. No.: *B15187630*

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## Beta-Pedunculagin: A Technical Guide for Researchers

### An In-depth Examination of the Chemical Properties, Biological Activities, and Experimental Protocols of a Promising Ellagitannin

#### Introduction

**Beta-pedunculagin**, a notable ellagitannin found in a variety of plant species, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of **beta-pedunculagin**, catering to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, summarizes key biological effects with quantitative data, outlines relevant experimental protocols, and visualizes its interactions with cellular signaling pathways.

## Chemical and Physical Properties

**Beta-pedunculagin** is an amorphous powder, typically light-brown, and exists as a mixture of  $\alpha$  and  $\beta$  anomers.<sup>[1]</sup> Its chemical structure is characterized by two hexahydroxydiphenoyl (HHDP) units linked to a glucose core.<sup>[1]</sup>

Table 1: Chemical Identifiers and Molecular Properties of **Beta-Pedunculagin**

Property	Value	Reference
Molecular Formula	C34H24O22	[1]
Molar Mass	784.5 g/mol	[1]
CAS Number	118014-30-5	
Alternative CAS (Pedunculagin)	7045-42-3	
Negative Ionization m/z	783.0671 [M-H] <sup>-</sup>	[2]

Table 2: Predicted Physicochemical Properties of **Beta-Pedunculagin**

Property	Predicted Value	Reference
Density	1.92 g/mL	[1]
Theoretical log P	1.95	[1]
log D (pH 7.4)	0.98	[1]
Strongest Acidic pKa	6.86	[1]
Water Solubility	8.34 × 10 <sup>-2</sup> mol/L	[1]
Boiling Point	1578 ± 65 °C at 760 mmHg	[1]
Melting Point	196 °C	[1]

## Biological Activities and Quantitative Data

**Beta-pedunculagin** exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1]

Table 3: Summary of In Vitro Biological Activities of **Beta-Pedunculagin**

Activity	Experimental Model	Key Findings	Reference
Anticancer	Human liver tumor cells (QGY-7703)	IC50: (64.3±6.1)µg/mL	[3]
Human chronic myelogenous leukemia (K-562)	ED50: 5.30 µg/ml	[3]	
Human promyelocytic leukemia (HL-60)	ED50: 0.92 µg/ml	[3]	
Mouse lymphoid neoplasm (P388)	ED50: 2.78 µg/ml	[3]	
Mouse lymphocytic leukemia (L1210)	ED50: 9.35 µg/ml	[3]	
Mouse sarcoma 180 (S 180)	ED50: 1.38 µg/ml	[3]	
Anti-inflammatory	LPS-treated HaCaT cells	Inhibition of IL-6 (IC50 = 6.59 ± 1.66 µM)	[2]
LPS-treated HaCaT cells	Inhibition of IL-8 (IC50 = 0.09 ± 0.41 µM)	[2]	
Enzyme Inhibition	Topoisomerase II	IC100 = 0.5 µM	
Protein Phosphatase-1 (PP1c)	IC50: 2.47 µM	[4][5]	

## Experimental Protocols

### Extraction and Isolation from Plant Material

A general method for the extraction and isolation of pedunculagin from plant sources involves the following steps[1]:

- Defatting: The dried and powdered plant material (e.g., leaves) is first defatted by repeated steeping in n-hexane.

- **Extraction:** The defatted material is then homogenized in 70% acetone to extract the tannins.
- **Fractionation:** The resulting extract is fractionated using column chromatography (e.g., HP-20 column) with a methanol-water solution.
- **Purification:** Further purification is achieved through high-performance liquid chromatography (HPLC).

## Anticancer Activity Assessment (MTT Assay)

The antitumor activity of **beta-pedunculagin** against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay<sup>[3]</sup>:

- **Cell Culture:** Cancer cells (e.g., QGY-7703 human liver tumor cells) are cultured in appropriate media.
- **Treatment:** Cells are treated with varying concentrations of **beta-pedunculagin**.
- **Incubation:** The treated cells are incubated for a specified period.
- **MTT Addition:** MTT solution is added to each well, and the cells are incubated further to allow for the formation of formazan crystals.
- **Solubilization:** The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC<sub>50</sub> value is then calculated.

## Anti-inflammatory Activity Assessment

The anti-inflammatory effects of **beta-pedunculagin** can be evaluated by measuring the inhibition of pro-inflammatory cytokines in cell culture<sup>[2]</sup>:

- **Cell Culture and Stimulation:** Human keratinocyte cells (HaCaT) are cultured and treated with lipopolysaccharide (LPS) to induce an inflammatory response.

- **Treatment:** The LPS-stimulated cells are then treated with different concentrations of **beta-pedunculagin**.
- **Cytokine Measurement:** The levels of pro-inflammatory interleukins, such as IL-6 and IL-8, in the cell culture supernatant are measured using methods like ELISA (Enzyme-Linked Immunosorbent Assay).
- **IC50 Calculation:** The concentration of **beta-pedunculagin** that causes 50% inhibition of cytokine production is determined.

## Topoisomerase II Inhibition Assay

The ability of **beta-pedunculagin** to inhibit topoisomerase II can be assessed by measuring the relaxation of supercoiled plasmid DNA<sup>[6][7]</sup>:

- **Reaction Mixture:** A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human DNA topoisomerase II $\alpha$ , and a reaction buffer.
- **Inhibitor Addition:** **Beta-pedunculagin** is added to the reaction mixture at various concentrations.
- **Incubation:** The mixture is incubated to allow the enzymatic reaction to proceed.
- **Analysis:** The different forms of plasmid DNA (supercoiled, relaxed, and linear) are separated by agarose gel electrophoresis.
- **Visualization:** The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

## Protein Phosphatase Inhibition Assay

The inhibitory activity of **beta-pedunculagin** against protein phosphatases like PP1 can be determined using a colorimetric assay<sup>[4][8]</sup>:

- **Enzyme and Substrate:** Purified protein phosphatase-1 catalytic subunit (PP1c) and a phosphorylated substrate (e.g., 32P-labeled myosin light chain 20) are used.

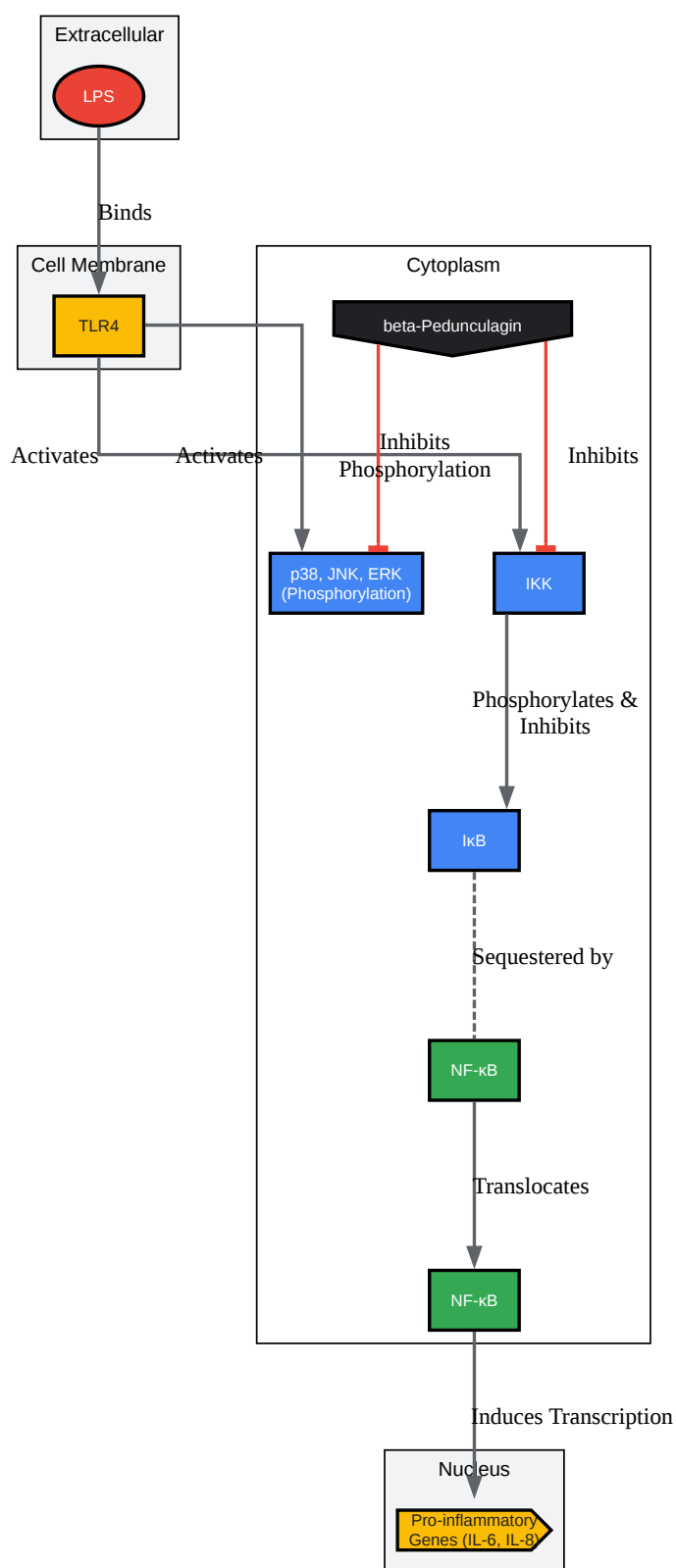
- Inhibitor Incubation: PP1c is pre-incubated with varying concentrations of **beta-pedunculagin**.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
- Reaction Termination: The reaction is stopped after a specific time.
- Quantification: The amount of dephosphorylated substrate (or released phosphate) is quantified. For radiolabeled substrates, this can be done using a scintillation counter. The IC50 value is then calculated.

## Signaling Pathway Interactions

**Beta-pedunculagin** has been shown to interact with several key cellular signaling pathways, primarily in the context of its anti-cancer and anti-inflammatory effects.

## Inhibition of Pro-inflammatory Signaling

**Beta-pedunculagin** can mitigate inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and NF- $\kappa$ B signaling pathways.

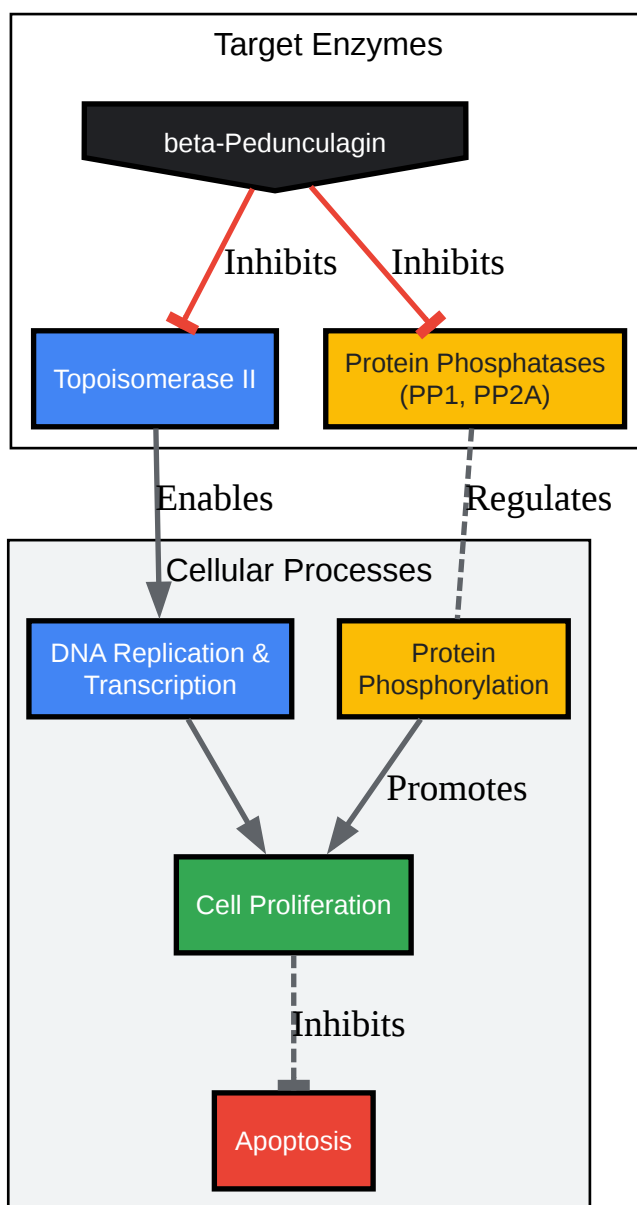


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Caption: **beta-Pedunculagin's** anti-inflammatory mechanism.

## Anticancer Mechanism via Enzyme Inhibition

The anticancer activity of **beta-pedunculagin** is partly attributed to its ability to inhibit topoisomerase II and protein phosphatases, which are crucial for cancer cell proliferation and survival.



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Caption: Anticancer mechanism of **beta-Pedunculagin**.



## Conclusion

**Beta-pedunculagin** stands out as a promising natural compound with significant therapeutic potential. Its well-defined chemical properties and diverse biological activities, particularly its anti-cancer and anti-inflammatory effects, make it a compelling candidate for further investigation in drug discovery and development. This guide provides a foundational resource for researchers to explore the multifaceted nature of **beta-pedunculagin** and to design future studies aimed at harnessing its pharmacological benefits.

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